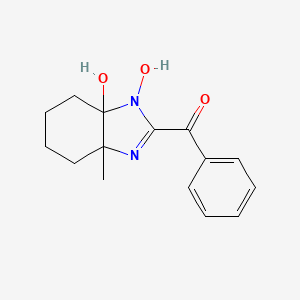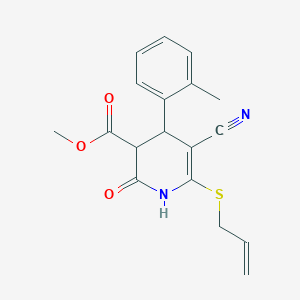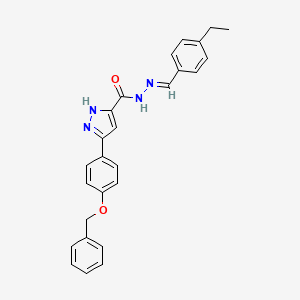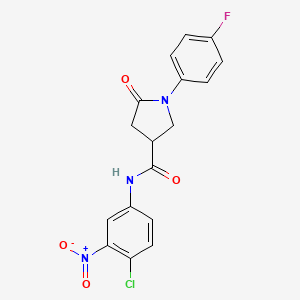![molecular formula C22H19N3O2 B15037471 3-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B15037471.png)
3-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound with the molecular formula C22H19N3O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. The structure consists of a benzamide moiety linked to an imidazo[1,2-a]pyridine ring system, which is further substituted with a methoxy group and a methyl-phenyl group.
Preparation Methods
The synthesis of 3-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-Methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one: This compound is used as a hydrogen bonding sensor and has applications in organocatalysis.
(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol: Known for its use in synthetic organic chemistry as an intermediate.
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid: This compound has been studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-15-11-12-25-19(13-15)23-20(16-7-4-3-5-8-16)21(25)24-22(26)17-9-6-10-18(14-17)27-2/h3-14H,1-2H3,(H,24,26) |
InChI Key |
KMQQKQNXLAFUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B15037424.png)
![ethyl (2Z)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15037429.png)
![N-[(4Z)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]naphthalen-1-amine](/img/structure/B15037437.png)
![Methyl 2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B15037448.png)
![3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15037449.png)
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B15037451.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15037457.png)
![(2Z,5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15037462.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15037469.png)
![(5E)-1-(4-methoxyphenyl)-5-[(2E)-3-(2-nitrophenyl)prop-2-enylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15037480.png)

